Diflapolin - 724453-98-9

Diflapolin

Catalog Number: EVT-264667
CAS Number: 724453-98-9
Molecular Formula: C22H17Cl2N3O2S
Molecular Weight: 458.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diflapolin is a synthetically derived compound investigated for its potential anti-inflammatory properties. [, , , ] It acts as a dual inhibitor, targeting both soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). [, , , ] This dual inhibition makes it a subject of interest in inflammation research. [, , , ]

Synthesis Analysis

The synthesis of diflapolin derivatives involves modifications to the core structure, often incorporating different chemical groups like benzimidazole. [] Specific details about the synthesis methods, reagents, and reaction conditions are available in the referenced research articles. [, , ]

Molecular Structure Analysis

Diflapolin derivatives often feature modifications on a core structure, impacting their interaction with target proteins. [, ] Molecular modeling techniques, such as structure-activity relationship (SAR) studies, are used to analyze the influence of these modifications on binding affinity and inhibitory potential against sEH and FLAP. [, ]

Mechanism of Action

Diflapolin acts by simultaneously inhibiting both sEH and FLAP. [, , , ] sEH inhibition leads to increased levels of anti-inflammatory epoxy fatty acids, while FLAP inhibition prevents the synthesis of pro-inflammatory leukotrienes. [, , ] This dual action contributes to its potential anti-inflammatory effects. [, , , ]

Applications
  • Anti-inflammatory research: Diflapolin's dual inhibition of sEH and FLAP makes it a promising candidate for investigating novel anti-inflammatory therapies. [, , , ]
  • In vitro studies: The efficacy of diflapolin and its derivatives has been evaluated in human whole blood, demonstrating its potential to modulate inflammatory responses in a cellular environment. []
  • Drug development: The ongoing research on diflapolin and its derivatives, particularly focusing on solubility and bioavailability enhancement, highlights its potential for translation into therapeutic interventions for inflammatory conditions. [, , ]
Future Directions
  • Optimization of pharmacokinetic properties: Further research is needed to improve the solubility, bioavailability, and metabolic stability of diflapolin derivatives. [, , ] This may involve exploring novel formulations or drug delivery systems.
  • In vivo efficacy and safety studies: Preclinical studies are crucial to evaluate the therapeutic potential and safety profile of diflapolin in animal models of inflammation. []

Thiazolopyridine Derivatives of Diflapolin

  • Compound Description: This group encompasses novel structural analogs of Diflapolin, incorporating a thiazolopyridine moiety into the Diflapolin scaffold. These derivatives were designed to improve upon the solubility profile of Diflapolin.
  • Relevance: These compounds represent a series of structurally modified Diflapolin analogs, aiming to retain the dual inhibitory activity against soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) while enhancing solubility for improved pharmacological properties.

Benzimidazole Derivatives of Diflapolin

  • Compound Description: This series comprises Diflapolin derivatives featuring a benzimidazole subunit integrated into the molecular structure. These compounds were synthesized and evaluated for their inhibitory effects on both sEH and FLAP.
  • Relevance: These derivatives are structurally related to Diflapolin and were explored to understand the structure-activity relationships (SAR) for dual inhibition of sEH and FLAP. The incorporation of the benzimidazole moiety aimed to investigate its impact on inhibitory potency and selectivity against the two targets.

Compound 5a

  • Compound Description: A specific benzimidazole derivative of Diflapolin identified as a promising dual inhibitor of sEH and FLAP.
  • Relevance: This compound represents a lead compound within the benzimidazole series, demonstrating significant inhibitory activity against both sEH and FLAP, making it a structurally related compound of interest for further development.

Compound 6b

  • Compound Description: Another promising dual inhibitor of sEH and FLAP within the benzimidazole derivatives of Diflapolin.
  • Relevance: Similar to compound 5a, this derivative exhibits notable dual inhibitory activity, highlighting its importance in understanding the SAR and potential for further optimization as a related compound to Diflapolin.

Compound 6c

  • Compound Description: A third promising dual inhibitor of sEH and FLAP among the benzimidazole derivatives of Diflapolin.
  • Relevance: This compound, along with compounds 5a and 6b, represent key structural analogs of Diflapolin within the benzimidazole series, contributing to the exploration of SAR and the development of more potent and selective dual inhibitors.

Properties

CAS Number

724453-98-9

Product Name

Diflapolin

IUPAC Name

1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea

Molecular Formula

C22H17Cl2N3O2S

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28)

InChI Key

FGXLEECGXSDIMM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Diflapolin

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.